Chrysin-7-O-glucuronide

概要

説明

Chrysin-7-O-glucuronide is a flavonoid compound derived from chrysin, a naturally occurring flavone found in various plants such as Scutellaria baicalensis. This compound is known for its antioxidant properties and has been studied for its potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: Chrysin-7-O-glucuronide can be synthesized through the glucuronidation of chrysin. This process typically involves the use of glucuronosyltransferase enzymes that catalyze the transfer of glucuronic acid to the hydroxyl group at the 7th position of chrysin. The reaction conditions often include a suitable buffer system and cofactors such as uridine diphosphate glucuronic acid .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using engineered microorganisms. For instance, Escherichia coli can be genetically modified to express the necessary enzymes for glucuronidation, allowing for large-scale production of the compound .

化学反応の分析

Types of Reactions: Chrysin-7-O-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its aglycone form, chrysin.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various alkylating agents can be employed under mild conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

科学的研究の応用

Antiviral Activity

Chrysin-7-O-glucuronide has been identified as a potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19. In studies conducted on Vero E6 cells, C7G demonstrated a half-maximal effective concentration (EC50) of 8.72 μM against the virus. The mechanism of action involves binding to critical proteases (3CLpro and PLpro) essential for viral replication, leading to conformational changes that inhibit their activity . Additionally, C7G exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-1β and IL-6, which are often elevated during viral infections .

Anti-inflammatory Effects

C7G's ability to modulate inflammatory responses has been documented in various studies. It reduces the expression of inflammatory markers and cytokines, which could be beneficial in treating conditions characterized by chronic inflammation. For instance, its application in models of non-alcoholic fatty liver disease (NAFLD) showed promising results in ameliorating liver inflammation and oxidative stress .

Anticancer Potential

Research indicates that chrysin and its metabolites, including C7G, may possess anticancer properties. Chrysin has been shown to induce apoptosis in cancer cells and disrupt cell cycle progression. C7G's role as a metabolite enhances chrysin's bioavailability and therapeutic efficacy against various cancer types . Notably, studies have highlighted its potential in targeting aberrant molecular pathways associated with tumor growth and progression .

Pharmacokinetics and Bioavailability

This compound is a significant metabolite formed during the metabolism of chrysin in humans. It is primarily excreted through urine and feces, with studies indicating that it achieves higher plasma concentrations compared to its parent compound after oral administration . This enhanced bioavailability suggests that C7G may serve as a more effective therapeutic agent than chrysin itself.

Mechanistic Insights

The pharmacological effects of C7G can be attributed to its interactions with various biological targets:

- Cytochrome P450 Enzymes : C7G influences the activity of cytochrome P450 enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

- Serum Albumin Binding : Studies have shown that C7G forms complexes with serum albumins, which may alter its distribution and availability in systemic circulation .

Data Summary

The following table summarizes key findings related to the applications of this compound:

作用機序

Chrysin-7-O-glucuronide exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also modulates various signaling pathways involved in inflammation and apoptosis. Key molecular targets include nuclear factor kappa B, mitogen-activated protein kinases, and caspases .

類似化合物との比較

- Wogonin-7-O-glucuronide

- Baicalein-7-O-glucuronide (Baicalin)

Comparison: Chrysin-7-O-glucuronide is unique due to its specific hydroxylation pattern and glucuronidation at the 7th position. This structural feature contributes to its distinct antioxidant and anti-inflammatory properties compared to other similar compounds like wogonin-7-O-glucuronide and baicalein-7-O-glucuronide .

生物活性

Chrysin-7-O-glucuronide (C7G) is a significant metabolite of chrysin, a natural flavonoid known for its diverse biological activities. This article explores the biological activity of C7G, focusing on its pharmacological effects, mechanisms of action, and implications for health.

Overview of Chrysin and Its Metabolism

Chrysin (5,7-dihydroxyflavone) is primarily found in honey and various plants. Upon ingestion, it undergoes extensive metabolism, predominantly converting into this compound and chrysin-7-sulfate through phase II metabolic processes mediated by UDP-glucuronosyltransferases and sulfotransferases . These metabolites, particularly C7G, exhibit enhanced solubility and bioavailability compared to the parent compound.

Antiviral Activity

Recent studies have highlighted the antiviral potential of C7G. It has been identified as a potent inhibitor of SARS-CoV-2, with a half-maximal effective concentration (EC50) of 8.72 µM in Vero E6 cells . The mechanism involves binding to crucial proteases (3CLpro and PLpro), altering their conformation and inhibiting viral replication .

Anti-inflammatory Properties

C7G demonstrates significant anti-inflammatory effects. Research indicates that it reduces levels of pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in mediating inflammatory responses . These properties suggest potential therapeutic applications in conditions characterized by chronic inflammation.

Antioxidant Activity

Chrysin and its metabolites, including C7G, exhibit antioxidant properties. They can mitigate oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and reducing malondialdehyde (MDA) levels in cellular models . This activity is crucial in preventing cellular damage associated with various diseases.

The biological effects of C7G can be attributed to several mechanisms:

- Inhibition of Apoptosis : C7G modulates apoptotic pathways by regulating the expression of Bcl-2 family proteins and inhibiting cytochrome c release, thereby protecting cells from programmed cell death under stress conditions .

- Modulation of Cytochrome P450 Enzymes : C7G interacts with cytochrome P450 enzymes, potentially affecting drug metabolism and transport mechanisms. This interaction highlights the importance of considering metabolic pathways when evaluating the pharmacokinetics of chrysin derivatives .

- Impact on Glucose Metabolism : Studies suggest that C7G may influence glucose homeostasis by mitigating hyperglycemia-induced cellular damage, thereby offering protective effects against diabetes-related complications .

Case Study 1: Antiviral Efficacy Against COVID-19

A study evaluating various flavonoids for their antiviral properties found that C7G effectively inhibited SARS-CoV-2 proteases. The study utilized surface plasmon resonance assays to confirm binding interactions, demonstrating the compound's potential as a therapeutic agent against COVID-19 .

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal study examining the effects of chrysin derivatives on inflammation, C7G administration resulted in significant reductions in inflammatory markers in liver tissues affected by non-alcoholic fatty liver disease (NAFLD) . This suggests a role for C7G in managing metabolic disorders.

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antiviral | Inhibits SARS-CoV-2 | Binds to 3CLpro and PLpro |

| Anti-inflammatory | Reduces IL-1β and IL-6 levels | Inhibits pro-inflammatory cytokine production |

| Antioxidant | Decreases oxidative stress | Enhances SOD activity; lowers MDA levels |

| Modulation of Apoptosis | Protects against apoptosis | Regulates Bcl-2 family proteins |

| Influence on Glucose Metabolism | Mitigates hyperglycemia | Protects glomerular cells from damage |

特性

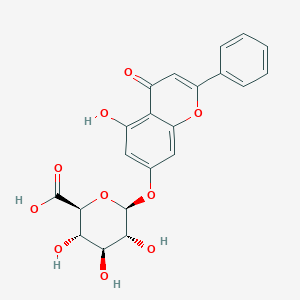

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRSJGHHZXBATQ-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345726 | |

| Record name | Chrysin-7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35775-49-6 | |

| Record name | Chrysin-7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。